2-Propenal, 3-chloro-2-methyl-3-(3-nitrophenyl)-, (Z)-
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Overview
Description
(Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal is an organic compound belonging to the class of α,β-unsaturated aldehydes. This compound is characterized by the presence of a chlorine atom, a methyl group, and a nitrophenyl group attached to a prop-2-enal backbone. The “Z” designation indicates the double bond between the second and third carbon atoms has a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an α,β-unsaturated aldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Catalysts: Catalysts like piperidine or pyrrolidine may be used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal: The trans isomer of the compound.
2-methyl-3-(3-nitrophenyl)prop-2-enal: Lacks the chlorine atom.
3-chloro-2-methyl-3-(4-nitrophenyl)prop-2-enal: The nitro group is in a different position on the phenyl ring.
Uniqueness
The presence of the chlorine atom and the specific cis configuration of the double bond in (Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal imparts unique chemical reactivity and biological activity compared to its isomers and analogs.
Properties
CAS No. |
62403-87-6 |
---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
(Z)-3-chloro-2-methyl-3-(3-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H8ClNO3/c1-7(6-13)10(11)8-3-2-4-9(5-8)12(14)15/h2-6H,1H3/b10-7- |
InChI Key |
ULFIXJZXZJRIRC-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC(=CC=C1)[N+](=O)[O-])/Cl)/C=O |
Canonical SMILES |
CC(=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
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